Agonodepside B

Description

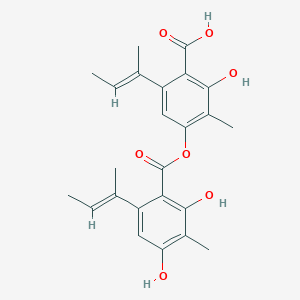

Structure

3D Structure

Properties

IUPAC Name |

6-[(E)-but-2-en-2-yl]-4-[6-[(E)-but-2-en-2-yl]-2,4-dihydroxy-3-methylbenzoyl]oxy-2-hydroxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O7/c1-7-11(3)15-9-17(25)13(5)21(26)20(15)24(30)31-18-10-16(12(4)8-2)19(23(28)29)22(27)14(18)6/h7-10,25-27H,1-6H3,(H,28,29)/b11-7+,12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTHRDXERPBJOF-MKICQXMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C(=CC)C)C(=O)O)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)/C(=C/C)/C)C(=O)O)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Agonodepside B: A Technical Guide to its Discovery, Isolation, and Characterization from Fungal Strain F7524

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Agonodepside B, a depside metabolite produced by the nonsporulating filamentous fungus F7524. This document details the experimental protocols, quantitative data, and structural elucidation of this natural product.

Introduction

This compound is a polyketide metabolite first reported in 2002, isolated from the endophytic fungus F7524.[1][2][3] This fungus was obtained from the dry leaves of Derris thyrsiflora.[2][4] Depsides are a class of phenolic compounds formed by the esterification of two or more hydroxybenzoic acid units. While its structural analog, Agonodepside A, exhibited inhibitory activity against the mycobacterial InhA enzyme, this compound was found to be inactive at a concentration of 100 microM in the same assay.[1][2][5]

Physicochemical Properties

This compound is a solid compound with the molecular formula C₂₄H₂₆O₇, established by High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) and ¹³C NMR data.[2][3] Its molecular weight is 426.5 g/mol .[3][6]

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₆O₇ | [2][3] |

| Molecular Weight | 426.5 g/mol | [3][6] |

| CAS Number | 445298-41-9 | [3][7] |

| Appearance | Solid | [3] |

| Purity | ≥95% (Commercially available) | [3] |

Experimental Protocols

The following sections detail the methodologies for the fermentation of F7524 and the subsequent isolation and purification of this compound.

Fungal Strain and Fermentation

The fungal strain F7524 is an endophyte isolated from the dry leaves of Derris thyrsiflora.[2][4] The strain was maintained on malt extract agar.

Seed Culture:

-

Medium: 0.4% glucose, 1% malt extract, and 0.4% yeast extract.[2] The pH of the medium was adjusted to 5.5 before sterilization.[2]

-

Inoculation: A 7-day old culture from a malt extract agar plate was used to inoculate 250 mL Erlenmeyer flasks containing 50 mL of the seed medium.[2]

-

Incubation: The seed flasks were incubated for 5 days at 24°C on a rotary shaker at 200 rpm.[2]

Production Culture:

-

Medium: 3% maltose, 1% glucose, 0.008% yeast extract, and 0.2% peptone. The medium was supplemented with trace amounts of KH₂PO₄, MgSO₄·7H₂O, FeCl₃, ZnSO₄, and CaCl₂.[2] The pH was adjusted to 6.0.[2]

-

Inoculation: 20 mL of the seed culture was used to inoculate 2 L Erlenmeyer flasks containing 400 mL of the production medium.[2]

-

Fermentation: The production culture was incubated for 9 days at 24°C under static conditions with shaking at 200 rpm.[2]

Isolation and Purification

The isolation and purification of this compound were achieved through reversed-phase chromatography.[1][2]

Workflow for Isolation and Purification of this compound

Caption: Workflow for the isolation and purification of this compound.

Structure Elucidation

The structure of this compound was determined using various spectroscopic methods. The molecular formula of C₂₄H₂₆O₇ was established by HREIMS.[2] This mass was 44 atomic mass units greater than that of the co-isolated Agonodepside A, suggesting that this compound is a carboxylic acid derivative of Agonodepside A.[2] The detailed structure was elucidated through analysis of ¹H NMR, ¹³C NMR, COSY, ROESY, HSQCED, and HMBC spectroscopic data.[2]

Spectroscopic Data

| Technique | Key Observations |

| HREIMS | Established the molecular formula as C₂₄H₂₆O₇.[2] |

| ¹³C NMR | Recorded at 125 MHz with DMSO-d₆ as the internal standard.[2] |

| ¹H NMR | Recorded at 500 MHz with DMSO-d₆ as the internal standard.[2] |

| 2D NMR (COSY, ROESY, HSQCED, HMBC) | Used for the complete assignment of proton and carbon signals and to establish the connectivity of the molecule.[2] |

Biological Activity

This compound was evaluated for its inhibitory activity against the mycobacterial InhA enzyme. In this assay, it was found to be inactive at a concentration of 100 µM.[1][2][5] This is in contrast to its structural analog, Agonodepside A, which showed an IC₅₀ value of 75 µM against the same enzyme.[1][2]

| Compound | Target | Activity (IC₅₀) |

| Agonodepside A | Mycobacterial InhA enzyme | 75 µM[1][2] |

| This compound | Mycobacterial InhA enzyme | Inactive at 100 µM[1][2][5] |

Conclusion

This compound is a depside natural product isolated from the endophytic fungus F7524. Its discovery and characterization have been made possible through standard natural product chemistry workflows, including fermentation, extraction, chromatographic purification, and spectroscopic analysis. While this compound itself did not show significant activity in the initial biological screens, its structure and biosynthesis provide valuable information for the broader understanding of fungal secondary metabolism and may serve as a scaffold for future synthetic modifications to explore other biological activities.

References

- 1. Agonodepsides a and B: two new depsides from a filamentous fungus F7524 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C24H26O7 | CID 636437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Datasheet DC Chemicals [dcchemicals.com]

Agonodepside B: A Fungal Metabolite from the Endophyte F7524

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Agonodepside B is a polyketide-derived depside, a class of secondary metabolites characterized by two or more hydroxybenzoic acid units linked by an ester bond. First isolated from the nonsporulating endophytic fungus F7524, obtained from the leaves of Derris thyrsiflora, this molecule has garnered interest within the scientific community. This document provides a comprehensive overview of the natural source, isolation, and characterization of this compound. Furthermore, it delves into the putative biosynthetic pathway, drawing parallels with structurally similar fungal depsides to propose a logical sequence for its formation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Natural Source and Isolation

This compound was first reported in 2002 by Cao et al. as a metabolite of the nonsporulating filamentous fungus F7524.[1][2] This endophytic fungus was isolated from the dry leaves of the plant Derris thyrsiflora.[1]

Fermentation and Extraction

The production of this compound is achieved through fermentation of the fungal strain F7524. The following protocol is based on the methods described in the initial discovery of the compound.

Experimental Protocol: Fungal Fermentation and Extraction

-

Seed Culture Preparation: A seed culture of the fungus F7524 is prepared to inoculate the production medium.

-

Production Medium: The production medium for large-scale fermentation consists of the following components:

-

Specific composition of the medium is proprietary to the original research and not publicly available. A typical fungal production medium would consist of a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts.

-

-

Fermentation Conditions: The fermentation is carried out in shake flasks or bioreactors under controlled conditions of temperature, pH, and aeration to optimize the production of this compound.

-

Extraction: After an appropriate fermentation period, the fungal biomass and culture broth are separated. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites, including this compound, into the organic phase. The organic extract is then concentrated under reduced pressure to yield a crude extract.

Purification

The crude extract containing this compound is subjected to chromatographic techniques for purification.

Experimental Protocol: Purification of this compound

-

Initial Fractionation: The crude extract is typically first fractionated using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) to separate compounds based on polarity.

-

Reversed-Phase Chromatography: The fraction containing this compound is further purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile or methanol, is employed to elute the compounds.

-

Detection: The elution profile is monitored using a UV detector, and fractions are collected based on the absorbance peaks.

-

-

Final Purification: The collected fractions are analyzed for purity, and if necessary, subjected to further rounds of chromatography until pure this compound is obtained.

Structural Characterization

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.

-

Molecular Formula: C₂₄H₂₆O₇[2]

-

Molecular Weight: 426.46 g/mol

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings |

| Mass Spectrometry (MS) | Provides the molecular weight and aids in determining the molecular formula. |

| ¹H NMR | Reveals the number and types of protons, their chemical environments, and their connectivity through spin-spin coupling. |

| ¹³C NMR | Shows the number of carbon atoms and their chemical shifts, indicating the types of functional groups present. |

| 2D NMR (COSY, HMBC, HSQC) | Establishes the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. |

Biosynthesis of this compound

While the specific biosynthetic gene cluster for this compound has not yet been identified, its structure as a depside strongly suggests a polyketide origin. Fungal depsides are synthesized by non-reducing polyketide synthases (NR-PKSs).[3] The presence of the two (E)-1-methylprop-1-en-1-yl side chains in this compound is a distinctive feature. The biosynthesis of a structurally similar fungal depside, unguidepside A, which also contains a 1-methyl-1-propenyl group, has been proposed to involve the collaboration of a highly-reducing PKS (HR-PKS) and an NR-PKS.[4] This provides a strong model for the putative biosynthesis of this compound.

The proposed biosynthetic pathway for this compound likely involves the formation of two distinct aromatic carboxylic acid monomers, which are then joined by an ester linkage.

Proposed Monomer Biosynthesis

Monomer A: 2,4-dihydroxy-3-methyl-6-((E)-1-methylprop-1-en-1-yl)benzoic acid

This monomer is likely synthesized by a non-reducing polyketide synthase (NR-PKS). The biosynthesis would start with an acetyl-CoA starter unit and involve successive condensations with malonyl-CoA extender units. The methyl group at the 3-position is likely introduced by an S-adenosyl methionine (SAM)-dependent methyltransferase domain within the PKS. The (E)-1-methylprop-1-en-1-yl side chain is likely formed by a separate highly-reducing PKS (HR-PKS) pathway and then incorporated into the growing polyketide chain.

Monomer B: 4-carboxy-3-hydroxy-2-methyl-5-((E)-1-methylprop-1-en-1-yl)phenyl ester precursor

The second monomer, which forms the ester-linked phenyl ring, is also proposed to be synthesized by a similar PKS pathway, likely involving both NR-PKS and HR-PKS modules for the aromatic ring and the side chain, respectively.

Depside Bond Formation

The final step in the biosynthesis of this compound is the formation of the ester linkage (depside bond) between the two monomeric units. This reaction is catalyzed by a specific domain within the NR-PKS, often a thioesterase (TE) or a dedicated acyltransferase domain.

Figure 1: Proposed biosynthetic pathway for this compound.

Experimental Workflow

The overall workflow for the discovery and characterization of this compound is a multi-step process that combines microbiology, analytical chemistry, and spectroscopy.

Figure 2: General experimental workflow for this compound.

Conclusion and Future Directions

This compound represents an interesting fungal metabolite with a depside structure. While its natural source and methods for its isolation and characterization are established, the precise details of its biosynthesis remain to be fully elucidated. Future research should focus on sequencing the genome of the producing fungus, F7524, to identify the biosynthetic gene cluster responsible for this compound production. The identification and characterization of the specific PKS enzymes involved would not only provide a deeper understanding of depside biosynthesis but could also open avenues for the bio-engineering of novel analogs with potentially enhanced biological activities. Such studies are crucial for harnessing the full potential of this and other fungal natural products in drug discovery and development.

References

Unveiling the Subtle Distinction: A Technical Guide to Agonodepside B and Agonodepside A

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural nuances and functional consequences of the minor yet critical differences between two fungal metabolites, Agonodepside A and Agonodepside B. Isolated from the nonsporulating filamentous fungus F7524, these depsides present a compelling case study in structure-activity relationships, particularly in the context of antimicrobial drug discovery. While Agonodepside A demonstrates inhibitory activity against the mycobacterial InhA enzyme, a key target in Mycobacterium tuberculosis, this compound remains inactive. This guide provides a comprehensive overview of their structural differences, quantitative data, and the experimental protocols for their isolation and biological evaluation.

Core Structural Differences: The Impact of a Carboxyl Group

The fundamental structural difference between Agonodepside A and this compound lies in the substitution on one of the aromatic rings. This compound possesses a carboxylic acid group at the C-1' position, which is absent in Agonodepside A. This seemingly minor addition results in a change in the molecular formula and weight, and more importantly, appears to be the determining factor in the differential biological activity observed between the two compounds.

The IUPAC name for Agonodepside A is [5-[(E)-but-2-en-2-yl]-3-hydroxy-2-methylphenyl] 6-[(E)-but-2-en-2-yl]-2,4-dihydroxy-3-methylbenzoate[1]. For this compound, the IUPAC name is 6-[(E)-but-2-en-2-yl]-4-[6-[(E)-but-2-en-2-yl]-2,4-dihydroxy-3-methylbenzoyl]oxy-2-hydroxy-3-methylbenzoic acid[2].

Below is a diagram illustrating this key structural distinction.

Quantitative Data Summary

The following table summarizes the key quantitative data for Agonodepside A and this compound for easy comparison.

| Property | Agonodepside A | This compound | Reference |

| Molecular Formula | C₂₃H₂₆O₅ | C₂₄H₂₆O₇ | [2][3] |

| Molecular Weight | 382.4 g/mol | 426.5 g/mol | [1][2] |

| Mycobacterial InhA Inhibition (IC₅₀) | 75 µM | Inactive at 100 µM | [3][4] |

Experimental Protocols

This section details the methodologies for the isolation, purification, and biological evaluation of Agonodepside A and B, based on published literature.

I. Fungal Fermentation and Compound Isolation

1. Fungal Strain and Culture Conditions:

-

The nonsporulating filamentous fungus, strain F7524, is the source of the agonodepsides[4].

-

A seed culture is prepared and used to inoculate a liquid medium (400 mL in a 2 L Erlenmeyer flask)[4].

-

The fermentation medium consists of 3% maltose, 1% glucose, 0.008% yeast extract, and 0.2% peptone, supplemented with trace amounts of KH₂PO₄, MgSO₄·7H₂O, FeCl₃, ZnSO₄, and CaCl₂. The pH is adjusted to 6.0[4].

-

The fermentation is conducted at 24 °C for 9 days under static conditions with agitation at 200 rpm[4].

2. Extraction:

-

The freeze-dried fermentation material is extracted three times with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH)[4].

-

The combined extracts are evaporated to dryness under a vacuum[4].

-

The resulting dry extract is partitioned between hexane and 90% aqueous MeOH. The 90% MeOH fraction is then adjusted to 70% with water and partitioned against CH₂Cl₂[4].

3. Purification:

-

The active CH₂Cl₂ fraction is subjected to reversed-phase preparative High-Performance Liquid Chromatography (HPLC)[4].

-

A gradient elution is employed, typically from 100% (0.1% HCOOH in H₂O) to 100% (0.1% HCOOH in CH₃CN) over 30 minutes, to yield pure Agonodepside A and B[4].

II. Structural Determination

The structures of Agonodepside A and B were elucidated using a combination of spectroscopic methods[4]:

-

Mass Spectrometry (MS): Negative ion electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and formula. For Agonodepside A, a significant peak at m/z 381 [M - H]⁻ is observed. High-resolution mass spectrometry (HRMS) provides the exact mass[3][4].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded in a suitable solvent (e.g., DMSO-d₆). These spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecules. 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish the connectivity and stereochemistry of the molecules[3][4].

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecules, such as hydroxyl (-OH) and carbonyl (C=O) groups[3].

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecules[3].

III. InhA Enzyme Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of compounds against the mycobacterial InhA enzyme, based on common methodologies.

1. Reagents and Materials:

-

Purified InhA enzyme.

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form).

-

Substrate: 2-trans-dodecenoyl-CoA (DD-CoA) or 2-trans-octenoyl-CoA (OCoA).

-

Assay Buffer: e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8.

-

Test compounds (Agonodepside A and B) dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplates.

-

Microplate reader capable of monitoring absorbance at 340 nm.

2. Assay Procedure:

-

Reactions are initiated by adding the InhA enzyme to solutions containing the substrate, NADH, and the test inhibitor in the assay buffer[5].

-

A typical reaction mixture in a 96-well plate would contain:

-

250 µM NADH

-

25 µM DD-CoA (or another suitable substrate)

-

100 nM InhA enzyme

-

Varying concentrations of the test compound (e.g., serial dilutions of Agonodepside A and B)

-

-

The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and at a low percentage (e.g., 1%) to avoid interference with the enzyme activity.

-

The reaction is monitored by measuring the decrease in absorbance at 340 nm over time at room temperature, which corresponds to the oxidation of NADH.

-

The initial reaction rates are calculated from the linear portion of the absorbance vs. time plot.

3. Data Analysis and IC₅₀ Determination:

-

The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control reaction containing no inhibitor.

-

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathways and Logical Relationships

The following diagram illustrates the workflow from fungal fermentation to the differential biological activity of Agonodepside A and B.

References

- 1. This compound | C24H26O7 | CID 636437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Frontiers | Recent advances on cyclodepsipeptides: biologically active compounds for drug research [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of Agonodepside B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biological activity screening of Agonodepside B, a fungal metabolite isolated from a nonsporulating filamentous fungus, F7524. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural product. It consolidates the currently available data on its bioactivity and outlines detailed experimental protocols for further investigation.

Introduction to this compound

This compound is a depside, a class of polyphenolic compounds formed by the esterification of two or more hydroxybenzoic acid units. While its structural analog, Agonodepside A, has demonstrated anti-mycobacterial properties, the biological activity profile of this compound remains largely unexplored, presenting a compelling case for further comprehensive screening.

Known Biological Activities of this compound

To date, the documented biological activities of this compound are limited. The available quantitative data is summarized in the table below.

| Biological Activity | Cell Line/Target | Parameter | Value | Reference |

| Cytotoxicity | Vero (African green monkey kidney cells) | IC50 | 5.5 µg/mL | [1] |

| Anti-mycobacterial Activity | Mycobacterium tuberculosis | Activity | Inactive up to 100 µM | [2] |

Proposed Experimental Protocols for Further Screening

Given the limited data, a comprehensive screening of this compound is warranted to fully elucidate its therapeutic potential. The following sections detail standardized experimental protocols for assessing its anti-inflammatory, antimicrobial, and enzyme inhibitory activities, based on established methodologies for similar natural products.

Anti-inflammatory Activity Screening

Inflammation is a key pathological process in numerous diseases. The potential of this compound to modulate inflammatory responses can be investigated using the following in vitro assays.

Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

NO Measurement: Determine the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent system.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value, the concentration of this compound that inhibits 50% of NO production.

Antimicrobial Activity Screening

The antimicrobial potential of this compound can be evaluated against a panel of clinically relevant bacteria and fungi using the following standard methods.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound in which no visible growth is observed.

Enzyme Inhibition Screening

Many drugs exert their therapeutic effects by inhibiting specific enzymes. The inhibitory potential of this compound against key enzymes can be assessed using various in vitro assays.

Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2, enzymes involved in the inflammatory pathway.

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and their substrate, arachidonic acid.

-

Reaction Mixture: In a 96-well plate, combine the enzyme, a chromogenic substrate, and various concentrations of this compound.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Measurement: Measure the absorbance of the product at a specific wavelength over time using a plate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value for both COX-1 and COX-2.

Visualization of Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the proposed screening and potential mechanisms of action, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

This compound represents a natural product with cytotoxic activity and yet-to-be-discovered potential in other therapeutic areas. The experimental protocols and workflows outlined in this guide provide a robust framework for a comprehensive biological activity screening. Further research into its anti-inflammatory, antimicrobial, and enzyme inhibitory properties is crucial to unlock its full therapeutic potential and to understand its mechanisms of action at a molecular level. This guide serves as a foundational resource to stimulate and direct future investigations into this promising fungal metabolite.

References

Agonodepside B: An Overview of a Fungal Metabolite with Limited Characterization of Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a concise summary of the currently available scientific literature regarding Agonodepside B, a depside isolated from a nonsporulating filamentous fungus, F7524. Despite interest in natural products for drug discovery, experimental data on the biological activities and potential therapeutic targets of this compound are exceptionally scarce. This guide aims to present the limited existing information and highlight the significant knowledge gaps that need to be addressed by future research.

Summary of Biological Activity

To date, the only published experimental data on the bioactivity of this compound comes from its initial isolation and characterization. A study by Cao et al. (2002) investigated the inhibitory potential of this compound against the mycobacterial enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis and a target for the antitubercular drug isoniazid.

In this study, this compound was found to be inactive against the InhA enzyme at a concentration of 100 μM[1]. In contrast, its structural analog, Agonodepside A, isolated from the same fungal strain, exhibited inhibitory activity with an IC50 value of 75 μM[1].

Table 1: Reported In Vitro Activity of this compound

| Target Enzyme | Organism | Assay Type | Result | Concentration Tested | Reference |

| InhA | Mycobacterium tuberculosis | Enzyme Inhibition Assay | Inactive | 100 μM | [1] |

Potential Therapeutic Targets: Avenues for Future Research

The lack of demonstrable activity against InhA suggests that if this compound possesses therapeutic properties, they are likely mediated through other molecular targets. However, there is currently no published experimental evidence to identify these targets.

A computational study has proposed a potential interaction between this compound and TERRA G-quadruplexes (G4) in cancer cells, suggesting a possible role in telomere biology and cancer therapy. It is crucial to emphasize that this is a theoretical model based on molecular docking and has not been validated by experimental data.

Given the structural class of depsides, to which this compound belongs, potential areas of investigation for its therapeutic effects could include:

-

Anti-inflammatory Activity: Many fungal metabolites exhibit anti-inflammatory properties. Future studies could explore the effect of this compound on key inflammatory pathways such as NF-κB, MAPKs, and the production of pro-inflammatory cytokines.

-

Anticancer Activity: The aforementioned computational study provides a rationale for investigating the anticancer potential of this compound. Cell-based assays using various cancer cell lines could screen for cytotoxic or cytostatic effects and elucidate potential mechanisms of action, such as apoptosis, cell cycle arrest, or inhibition of metastasis.

-

Antimicrobial Activity: While inactive against the tested mycobacterial enzyme, its activity against other bacteria or fungi has not been reported. Broad-spectrum antimicrobial screening could reveal other potential applications.

Experimental Protocols

Due to the absence of published studies detailing the experimental investigation of this compound's therapeutic targets, specific, validated protocols cannot be provided. The following are general methodologies that would be appropriate for future investigations into its potential biological activities.

InhA Enzyme Inhibition Assay (as per Cao et al., 2002)

The original study that isolated this compound performed an assay to assess the inhibition of the mycobacterial InhA enzyme. The general steps for such an assay would typically involve:

-

Expression and Purification of InhA: Recombinant InhA enzyme is expressed in a suitable host (e.g., E. coli) and purified using chromatography techniques.

-

Enzyme Activity Measurement: The activity of InhA is measured spectrophotometrically by monitoring the oxidation of NADH in the presence of its substrate, 2-trans-dodecenoyl-CoA.

-

Inhibition Studies: The purified enzyme is incubated with varying concentrations of the test compound (this compound) before the addition of the substrate. The rate of NADH oxidation is then measured and compared to a control without the inhibitor.

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from a dose-response curve.

Workflow for InhA Inhibition Assay

Caption: General workflow for an InhA enzyme inhibition assay.

Signaling Pathways

As there is no experimental evidence linking this compound to the modulation of any specific signaling pathway, diagrams of such pathways would be purely speculative and are therefore not included in this guide.

Conclusion

This compound remains a poorly characterized natural product. The limited available data indicates a lack of inhibitory activity against the mycobacterial InhA enzyme. Its potential as a therapeutic agent in other disease areas, such as inflammation or cancer, is yet to be experimentally explored. This technical guide highlights the significant need for further research to elucidate the pharmacological profile of this compound and determine if it holds any promise for future drug development. Researchers are encouraged to undertake comprehensive screening and mechanistic studies to uncover its potential therapeutic targets and mechanisms of action.

References

literature review on depsides from fungal sources

An In-depth Guide to Depsides from Fungal Sources for Researchers and Drug Development Professionals

Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, which have been pivotal in drug discovery.[1][2][3] Among these fascinating molecules are depsides, a class of polyketides formed by the ester linkage of two or more hydroxybenzoic acid units.[1][3][4] While commonly associated with lichens, a significant number of unique depsides have been isolated from a restricted number of fungal genera, including Aspergillus, Penicillium, Thielavia, Stereum, Chaetomium, and Humicola.[1]

These fungal depsides exhibit a wide array of promising pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, antioxidant, and potent enzyme-inhibitory properties.[1][2][3][5] Their structural novelty and therapeutic potential make them attractive targets for natural product chemists, pharmacologists, and drug development professionals. This guide provides a comprehensive overview of fungal depsides, focusing on quantitative biological data, detailed experimental methodologies, and key biosynthetic and discovery workflows.

Fungal Sources and Bioactivities of Depsides

Over 110 depsides have been identified from fungal sources, demonstrating a broad spectrum of biological activities.[1][2][3] The following tables summarize key quantitative data for some notable fungal depsides, offering a comparative view of their potency and sources.

Table 1: Cytotoxic and Anticancer Activity of Fungal Depsides

| Depside Name | Fungal Source | Cell Line(s) | Activity (IC₅₀) | Reference |

| Lecanoric Acid | Claviceps purpurea | HepG2 (liver cancer), CCF-STTG1 (astrocytoma) | Dose-dependent cytotoxicity | [1] |

| Arenicolin A | Penicillium arenicola | HCT-116 (colorectal), IMR-32 (neuroblastoma), BT-474 (ductal carcinoma) | 7.3 µM, 6.0 µM, 9.7 µM | [6] |

| Guisinol | Aspergillus unguis | Not specified | Cytotoxic | [7] |

Table 2: Antimicrobial and Antiparasitic Activity of Fungal Depsides

| Depside Name | Fungal Source | Target Organism | Activity (MIC / IC₅₀) | Reference |

| Compound 27 (Aglycone) | Acremonium sp. | Plasmodium falciparum K1 | IC₅₀: 9.9 µM | [1][4] |

| Aspergiside A, B, C | Aspergillus unguis | Various microbes | Antimicrobial | [7] |

Table 3: Enzyme Inhibitory Activity of Fungal Depsides

| Depside Name | Fungal Source | Target Enzyme | Activity (IC₅₀) | Reference |

| Cytonic Acids A & B | Cytonaema sp. | hCMV Protease | Inhibitor | [1] |

| CRM646-A & B | Unknown Fungus | Heparinase | Inhibitor | [1] |

| Thielocins | Thielavia terricola | Phospholipase A2 | Inhibitor | [5] |

| MS-3 | Mushroom | Glyoxalase | Inhibitor | [1] |

Experimental Protocols and Methodologies

The discovery and characterization of fungal depsides involve a multi-step process, from fungal cultivation to structure elucidation and bioactivity screening.

Fungal Cultivation and Fermentation

The production of depsides is highly dependent on the fungal strain and culture conditions.

-

Strain Selection : Fungal strains, often endophytic or soil-derived, like Penicillium arenicola or Aspergillus unguis, are selected for cultivation.[6][7]

-

Media Composition : A variety of solid and liquid media are used. For example, P. arenicola has been cultured on multiple media, including potato dextrose agar (PDA), oatmeal agar (OAT), and Czapek yeast extract agar (CYA), with depside production varying significantly between media.[6] Liquid cultures in Czapek-Dox medium have also been used for biosynthetic studies.[7]

-

Fermentation Conditions : Large-scale fermentation is typically carried out in liquid broth (e.g., potato dextrose broth) in shake flasks or bioreactors for several weeks at a controlled temperature (e.g., 25-28°C) to allow for the accumulation of secondary metabolites.

Extraction and Isolation

-

Initial Extraction : The fungal biomass and the culture broth are typically separated. The mycelia are extracted with a polar solvent like methanol or ethyl acetate. The culture filtrate is also extracted with a water-immiscible organic solvent such as ethyl acetate to capture extracellular metabolites.

-

Chromatographic Separation : The crude extracts are subjected to a series of chromatographic steps for purification.

-

Vacuum Liquid Chromatography (VLC) : Often used as an initial fractionation step using a gradient of solvents (e.g., hexane-ethyl acetate followed by dichloromethane-methanol).

-

Column Chromatography (CC) : Silica gel or Sephadex LH-20 columns are commonly used for further separation of the fractions obtained from VLC.

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (e.g., using a C18 column) is the final step to purify the depsides to homogeneity. A gradient of water and methanol or acetonitrile is typically used as the mobile phase.

-

Structure Elucidation

The chemical structure of a purified depside is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

1D NMR : ¹H and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.

-

2D NMR : Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms and assembling the final structure.[6]

-

-

UV-Vis Spectroscopy : Provides information about the chromophores present in the molecule.

-

Infrared (IR) Spectroscopy : Helps in identifying functional groups, such as hydroxyl (-OH) and ester carbonyl (C=O) groups, which are characteristic of depsides.

Bioactivity Assays

-

Cytotoxicity Assays : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to evaluate the cytotoxic effects of depsides against various cancer cell lines (e.g., HCT-116, HepG2).[1][6]

-

Antimicrobial Assays : The Minimum Inhibitory Concentration (MIC) is determined using broth microdilution methods against a panel of bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans).[7]

-

Antimalarial Assays : Activity against Plasmodium falciparum can be measured using a microculture radioisotope technique, which quantifies the inhibition of parasite growth.[1][4]

-

Enzyme Inhibition Assays : Specific assays are designed based on the target enzyme. For instance, α-glucosidase inhibitory activity is measured spectrophotometrically by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside.

Key Workflows and Pathways

Visualizing the processes involved in depside discovery and biosynthesis can aid in understanding the logical flow of research and the molecular basis of their production.

General Workflow for Fungal Depside Discovery

The following diagram illustrates the typical experimental pipeline from the initial fungal strain to a fully characterized bioactive depside.

Biosynthesis of Fungal Depsides

Depsides are polyketides synthesized by a non-reducing polyketide synthase (NR-PKS). The fundamental building block for most depsides is orsellinic acid, which is formed from an acetyl-CoA starter unit and three malonyl-CoA extender units. Two or more of these hydroxybenzoic acid units are then linked by an ester bond.

Conclusion

Fungal depsides represent a valuable and still underexplored reservoir of potential therapeutic agents.[1] Their diverse biological activities, ranging from potent cytotoxicity against cancer cells to specific enzyme inhibition, highlight their significance in drug discovery.[4] The methodologies outlined in this guide provide a framework for the systematic exploration of fungi for novel depsides. Future research, combining advanced fermentation techniques, metabolomics, and synthetic biology, will undoubtedly uncover new depside structures and unlock their full therapeutic potential.

References

- 1. Fungal Depsides—Naturally Inspiring Molecules: Biosynthesis, Structural Characterization, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Fungal Depsides—Naturally Inspiring Molecules: Biosynthesis, Structural Characterization, and Biological Activities | Semantic Scholar [semanticscholar.org]

- 3. Fungal Depsides-Naturally Inspiring Molecules: Biosynthesis, Structural Characterization, and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fungal Depsides Naturally Inspiring Molecules | Encyclopedia MDPI [encyclopedia.pub]

- 5. Fungal Depsides—Naturally Inspiring Molecules: Biosynthesis, Structural Characterization, and Biological Activities [ouci.dntb.gov.ua]

- 6. Research Portal [iro.uiowa.edu]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Agonodepside B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of Agonodepside B, a depside of fungal origin. The protocols outlined below are designed to facilitate the investigation of its potential anticancer, antioxidant, and anti-inflammatory properties. While specific experimental data on this compound is limited, the provided methodologies are based on established assays for natural products and can be readily adapted for its characterization.

Overview of this compound

This compound is a natural product isolated from a non-sporulating filamentous fungus.[1] Depsides as a class of compounds are known to exhibit a range of biological activities, including anticancer, antioxidant, and anti-inflammatory effects. Preliminary data indicates that this compound possesses cytotoxic activity against Vero cells.[1] Further in vitro evaluation is warranted to fully characterize its bioactivity profile.

Anticancer Activity

The potential of this compound as an anticancer agent can be assessed by evaluating its cytotoxicity against various cancer cell lines.

Data Presentation

| Compound | Cell Line | IC50 (µg/mL) | Assay | Reference |

| This compound | Vero | 5.5 | Colorimetric Assay | [1] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 48 to 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound.

-

Experimental Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Antioxidant Activity

The antioxidant potential of this compound can be determined through its ability to scavenge free radicals.

Data Presentation

No specific antioxidant activity data for this compound is currently available in the public domain. The following table is a template for recording experimental results.

| Compound | Assay | IC50 (µg/mL) / % Scavenging | Standard |

| This compound | DPPH Radical Scavenging | Ascorbic Acid | |

| This compound | Nitric Oxide Scavenging | Quercetin |

Experimental Protocols

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

-

This compound

-

DPPH

-

Methanol

-

Ascorbic acid (standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of this compound in methanol.

-

Prepare serial dilutions of this compound and ascorbic acid in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

-

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Prepare a control well with 100 µL of DPPH solution and 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determine the IC50 value.

-

Principle: This assay measures the ability of a compound to inhibit the generation of nitric oxide from sodium nitroprusside. The nitric oxide produced reacts with oxygen to form nitrite, which is quantified using the Griess reagent.

Materials:

-

This compound

-

Sodium nitroprusside

-

Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Phosphate Buffered Saline (PBS, pH 7.4)

-

Quercetin (standard)

Procedure:

-

Reaction Mixture:

-

Prepare a reaction mixture containing 2 mL of 10 mM sodium nitroprusside, 0.5 mL of PBS, and 0.5 mL of this compound or quercetin at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Incubate the mixture at 25°C for 150 minutes.

-

-

Color Development:

-

Add 0.5 mL of the incubated solution to 1 mL of Griess reagent.

-

Allow the color to develop for 5 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 546 nm.

-

Calculate the percentage of nitric oxide scavenging activity.

-

Determine the IC50 value.

-

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be investigated using both cell-free and cell-based assays.

Data Presentation

No specific anti-inflammatory activity data for this compound is currently available in the public domain. The following table is a template for recording experimental results.

| Compound | Assay | IC50 (µg/mL) / % Inhibition | Standard |

| This compound | Inhibition of Albumin Denaturation | Diclofenac Sodium | |

| This compound | Inhibition of NO Production (RAW 264.7) | Dexamethasone |

Experimental Protocols

Principle: Protein denaturation is a hallmark of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA).

Materials:

-

This compound

-

Bovine Serum Albumin (BSA), 1% solution

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Diclofenac sodium (standard)

Procedure:

-

Reaction Mixture:

-

Prepare a reaction mixture containing 0.2 mL of 1% BSA, 2.8 mL of PBS, and 2 mL of this compound or diclofenac sodium at various concentrations (e.g., 100, 200, 400, 800 µg/mL).

-

Prepare a control with 2 mL of distilled water instead of the sample.

-

-

Incubation:

-

Incubate the mixtures at 37°C for 20 minutes.

-

Heat the mixtures at 70°C for 5 minutes.

-

-

Data Analysis:

-

After cooling, measure the absorbance (turbidity) at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determine the IC50 value.

-

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator. This assay measures the ability of a compound to inhibit this LPS-induced NO production.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

Dexamethasone (standard)

-

96-well cell culture plates

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Nitric Oxide Measurement:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples.

-

Calculate the percentage inhibition of NO production.

-

Determine the IC50 value.

-

Potential Signaling Pathway

While the specific mechanism of action for this compound is yet to be elucidated, many natural products with anti-inflammatory and anticancer properties are known to modulate key signaling pathways such as the NF-κB and MAPK pathways. These pathways are central to the regulation of inflammation, cell proliferation, and apoptosis. A plausible hypothesis is that this compound may exert its effects by interfering with these signaling cascades.

Caption: Hypothetical signaling pathways modulated by this compound.

References

Application Notes and Protocols for Testing Agonodepside B Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic potential of Agonodepside B, a depside compound isolated from the filamentous fungus F7524.[1] Given the limited publicly available data on the bioactivity of this compound, this document outlines a panel of standard and robust assays to characterize its effects on cell viability, proliferation, and the induction of cell death. Depsides, a class of polyphenolic compounds, are known for a variety of biological activities, including cytotoxic and antiproliferative effects on cancer cell lines, making this compound a compound of interest for oncology research.[2][3][4]

Overview of Cytotoxicity Testing Strategy

A multi-assay approach is recommended to comprehensively assess the cytotoxic effects of this compound. This strategy allows for the corroboration of findings and provides deeper insights into the potential mechanism of action. The proposed workflow includes:

-

Initial Screening for Cell Viability: The MTT assay is a widely used colorimetric method to assess metabolic activity as an indicator of cell viability.[5][6] It is suitable for high-throughput screening to determine the dose-dependent effects of this compound.

-

Assessment of Membrane Integrity: The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing a quantitative measure of cytotoxicity due to compromised cell membrane integrity.

-

Detection and Quantification of Apoptosis: The Annexin V-FITC/Propidium Iodide (PI) assay is a flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][7]

-

Investigation of Apoptotic Pathways: Western blotting can be employed to analyze the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family, to elucidate the signaling pathways affected by this compound.[4][8]

Experimental Protocols

Cell Culture and Treatment

Cell Lines: A panel of cancer cell lines relevant to the research focus should be selected (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer). A non-cancerous cell line (e.g., HEK293T or primary cells) should be included to assess selectivity.

Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

MTT Assay for Cell Viability

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6]

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, and 72 hours.

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation:

| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Vehicle Control) | 100 | 100 | 100 |

| 1 | |||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| 100 |

Caption: Representative table for summarizing MTT assay results. Data should be presented as mean ± standard deviation from at least three independent experiments.

LDH Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell lysis.[2]

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with various concentrations of this compound for the desired time periods. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

-

After incubation, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.

-

Incubate the plate at room temperature for 30 minutes, protected from light.[10]

-

Add 50 µL of stop solution to each well.[10]

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Data Presentation:

| This compound Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |

| 0 (Vehicle Control) | 0 | 0 | 0 |

| 1 | |||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| 100 |

Caption: Representative table for summarizing LDH assay results. Data should be presented as mean ± standard deviation.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between different cell populations based on the binding of Annexin V to phosphatidylserine on the surface of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membranes.[3][7]

Protocol:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.[3]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11]

-

Incubate the cells for 15 minutes at room temperature in the dark.[3]

-

Add 400 µL of 1X Annexin V binding buffer to each tube.[3]

-

Analyze the cells by flow cytometry within one hour.

Data Presentation:

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |

| Vehicle Control | ||||

| This compound (Low Conc.) | ||||

| This compound (High Conc.) |

Caption: Representative table for summarizing Annexin V/PI apoptosis assay results. Data represents the percentage of cells in each quadrant.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression of specific proteins involved in apoptosis.[8]

Protocol:

-

Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.

Data Presentation:

| Protein | Vehicle Control (Relative Density) | This compound (Low Conc.) (Relative Density) | This compound (High Conc.) (Relative Density) |

| Cleaved Caspase-3 | |||

| Cleaved PARP | |||

| Bcl-2 | |||

| Bax | |||

| β-actin | 1.0 | 1.0 | 1.0 |

Caption: Representative table for summarizing Western blot densitometry analysis. Values are normalized to the loading control.

Visualizations

Caption: Workflow for assessing this compound cytotoxicity.

Caption: Putative apoptotic signaling pathways for investigation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Cytotoxic and cytostatic activity of orcinol-type depsides of lichens | CoLab [colab.ws]

- 5. A New Rare Halogenated Depside from Lichen and Study of its Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hypertrophic lichen sclerosus sine sclerosis: clues to histopathologic diagnosis when presenting as psoriasiform lichenoid dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. doaj.org [doaj.org]

- 8. This compound | C24H26O7 | CID 636437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Lichen Depsides and Tridepsides: Progress in Pharmacological Approaches [mdpi.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

Agonodepside B solubility and stability for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and stability of Agonodepside B, a fungal metabolite with potential therapeutic applications. The included protocols offer guidance for the preparation, storage, and use of this compound in experimental settings.

Introduction to this compound

This compound is a depside, a class of polyphenolic compounds, isolated from a nonsporulating filamentous fungus.[1][2] Like other depsides, it is being investigated for its potential biological activities. Recent computational studies have suggested that this compound may exert anticancer effects by targeting and stabilizing telomeric RNA G-quadruplexes, which could inhibit the function of telomerase, an enzyme crucial for cancer cell immortality. However, it is important to note that this proposed mechanism is based on in silico modeling and awaits experimental validation.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆O₇ | [3] |

| Molecular Weight | 426.46 g/mol | [4] |

| Appearance | White powder | [5] |

| Purity | ≥95% | [6] |

Solubility of this compound

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions of depsides. |

| Methanol (MeOH) | Soluble | Often used for extraction and purification of depsides. |

| Ethanol (EtOH) | Slightly Soluble | Solubility may be lower compared to DMSO and methanol. |

| Water | Insoluble | Depsides are generally poorly soluble in aqueous solutions. |

| Aqueous Buffers (e.g., PBS) | Insoluble | The addition of a co-solvent like DMSO is necessary for biological assays. |

Stability of this compound

Proper storage and handling are crucial to maintain the integrity of this compound for experimental use.

| Condition | Stability | Recommendations | Source |

| Solid (Powder) | Stable for at least 2 years at -20°C. | Store in a tightly sealed container, protected from light and moisture. | [4] |

| In DMSO (Stock Solution) | Stable for up to 2 weeks at 4°C and up to 6 months at -80°C. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. | [4] |

| Aqueous Solutions | Likely susceptible to hydrolysis, especially at non-neutral pH. | Prepare fresh dilutions in aqueous media immediately before use. The final concentration of DMSO should be kept low (typically <0.5%) to minimize solvent effects on cells. | [7][8][9][10] |

| pH | Stability is expected to be optimal in a slightly acidic to neutral pH range (pH 4-7). | Avoid highly acidic or alkaline conditions which can lead to the hydrolysis of the ester linkage. | [3][10] |

| Temperature | Elevated temperatures will likely accelerate degradation in solution. | Store solutions at recommended temperatures and avoid exposure to high heat. | [7] |

| Light | Potential for photodegradation. | Protect solid compound and solutions from light by using amber vials or covering containers with foil. |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Protocol:

-

Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.

-

In a sterile environment (e.g., a biosafety cabinet), weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you will need 4.265 mg of this compound for every 1 mL of DMSO.

-

Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage.

General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines. Optimization of cell seeding density, drug concentration, and incubation time is recommended for each cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for formazan dissolution)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium alone (blank) and medium with DMSO at the highest concentration used (vehicle control).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Visualizations

Proposed Mechanism of Action of this compound

References

- 1. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. mdpi.com [mdpi.com]

- 3. A systematic study on the chemical stability of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Discovery of Depsides and Depsidones from Lichen as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase-1 Using Pharmacophore Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Agonodepside B

Introduction

Agonodepside B is a cyclic depsipeptide that has garnered interest within the scientific community for its potential biological activities. As research into its therapeutic applications progresses, the need for robust and reliable analytical methods for its quantification in various matrices, including plasma, tissue homogenates, and herbal extracts, becomes increasingly critical. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods are intended to serve as a comprehensive guide for researchers, scientists, and professionals involved in drug development and natural product analysis.

While specific validated methods for this compound are not widely published, the following protocols have been adapted from established and validated methods for structurally similar compounds, such as Sennoside B.[1][2][3] These notes provide a strong foundation for method development and validation for this compound quantification.

I. Quantification of this compound using HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible and reliable technique for the quantification of compounds with a suitable chromophore. This method is particularly useful for the analysis of this compound in herbal extracts and pharmaceutical formulations.

A. Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.[4]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and 0.1% formic acid in water is proposed. The gradient can be optimized to achieve the best separation from matrix components. A starting point could be a linear gradient from 10% to 90% acetonitrile over 15 minutes.[4]

-

Flow Rate: A flow rate of 1.0 mL/min is typically used.[4]

-

Column Temperature: Maintaining a constant column temperature, for instance at 30°C, is crucial for reproducible results.

-

Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound. A preliminary scan of a pure standard of this compound is required to determine this. For similar compounds, wavelengths around 270 nm have been effective.[5]

-

Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase or a suitable diluent to cover the expected concentration range of the samples.

-

Sample Preparation (Herbal Extracts):

-

Accurately weigh the powdered plant material.

-

Perform an extraction using a suitable solvent (e.g., methanol, ethanol, or a mixture with water) through methods like sonication or Soxhlet extraction.[6][7][8]

-

Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system to remove particulate matter.

-

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

B. Quantitative Data Summary

The following table is a template for summarizing the quantitative data obtained from an HPLC-UV analysis.

| Parameter | Value |

| Linearity Range (µg/mL) | e.g., 1 - 100 |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) (µg/mL) | To be determined |

| Limit of Quantification (LOQ) (µg/mL) | To be determined |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

C. Experimental Workflow Diagram

Caption: Workflow for this compound quantification by HPLC-UV.

II. Quantification of this compound using LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of this compound in complex biological matrices like plasma and tissue homogenates.[1][9]

A. Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]

-